![molecular formula C10H10O4 B570204 (S)-7-Hydroxychroman-2-carboxylic acid CAS No. 124356-21-4](/img/structure/B570204.png)
(S)-7-Hydroxychroman-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Hydroxychroman-2-carboxylic acid, also known as Trolox, is a water-soluble analog of vitamin E. It is a potent antioxidant that has been widely used in scientific research for its ability to scavenge free radicals and protect cells from oxidative stress.
Mechanism of Action
(S)-7-Hydroxychroman-2-carboxylic acid acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing damage to cells. It also has the ability to regenerate other antioxidants, such as vitamin C and glutathione, further enhancing its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve immune function, and enhance cognitive function. It has also been shown to reduce the risk of cardiovascular disease by improving lipid metabolism and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of (S)-7-Hydroxychroman-2-carboxylic acid is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress and its role in various diseases. However, one limitation is its water solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are many potential future directions for research on (S)-7-Hydroxychroman-2-carboxylic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of interest is its role in aging and age-related diseases. Additionally, there is potential for the development of new analogs of this compound with improved properties, such as increased water solubility and bioavailability.
Synthesis Methods
(S)-7-Hydroxychroman-2-carboxylic acid can be synthesized through a multi-step reaction, starting from the commercially available compound 2,3-dimethylphenol. The synthesis involves the use of various reagents, including sodium hydroxide, hydrogen peroxide, and acetic anhydride. The final product is obtained through column chromatography and recrystallization.
Scientific Research Applications
(S)-7-Hydroxychroman-2-carboxylic acid has been widely used in scientific research for its antioxidant properties. It has been shown to protect cells from oxidative stress and reduce the risk of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been used in studies on aging, inflammation, and immune function.
properties
IUPAC Name |
(2S)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1,3,5,8,11H,2,4H2,(H,12,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJZGQBLPTNTD-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)O[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.